Product packaging for Ethyl 3-oxopent-4-enoate(Cat. No.:CAS No. 22418-80-0)

Ethyl 3-oxopent-4-enoate

Cat. No.: B3049886
CAS No.: 22418-80-0
M. Wt: 142.15 g/mol
InChI Key: IEZWUJDDYLWKEP-UHFFFAOYSA-N
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Description

Ethyl 3-oxopent-4-enoate is an organic compound with the molecular formula C₇H₁₀O₃. smolecule.com Structurally, it is a β-ketoester that also contains a conjugated enone system, a combination of functional groups that imparts significant reactivity. This unique structure makes it a valuable and frequently employed building block in synthetic organic chemistry.

PropertyData
IUPAC Name This compound
CAS Number 22418-80-0
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol smolecule.com
Synonyms Nazarov's Reagent, ethyl 3-oxo-4-pentenoate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B3049886 Ethyl 3-oxopent-4-enoate CAS No. 22418-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxopent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-6(8)5-7(9)10-4-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZWUJDDYLWKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501664
Record name Ethyl 3-oxopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22418-80-0
Record name Ethyl 3-oxopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Oxopent 4 Enoate and Its Derivatives

Established Synthetic Routes to Ethyl 3-oxopent-4-enoate

Esterification and Transesterification Approaches of β-Ketoesters

Esterification and transesterification are fundamental methods for the synthesis of this compound. nih.govucc.ie These reactions are valuable because they allow for the modification of both simple and complex esters. nih.gov The selective transesterification of β-keto esters is often preferred over other ester types, likely proceeding through an enol intermediate. nih.gov This approach avoids the need for creating intermediate carboxylic acids, which can have poor solubility and are prone to decarboxylation. nih.govucc.ie A wide array of commercially available methyl and ethyl esters provides convenient starting points for synthesizing more complex molecules via transesterification. nih.govucc.ie

A significant route to this compound involves the deprotection of a tert-butyl precursor, namely tert-butyl 3-oxopent-4-enoate. This method is advantageous due to the stability of tert-butyl esters under acidic conditions, which allows for selective removal of the protecting group without affecting the α,β-unsaturated ketone functionality. A common protocol for this deprotection utilizes sodium benzenethiolate (B8638828) in acetonitrile (B52724), refluxing at 82°C. This process typically yields the desired ethyl ester in high purity (78–85%) after purification by column chromatography.

Condensation Reactions for this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of β-ketoesters, including this compound. The Claisen condensation, a classic method, involves the reaction of an ester enolate with a carbonyl compound. smolecule.com For the synthesis of this compound, this could involve condensing ethyl acetate (B1210297) with a suitable α,β-unsaturated ketone precursor. smolecule.com

A more specific and widely used approach is the acetoacetic ester synthesis. smolecule.com This method utilizes the alkylation of a β-ketoester at the α-position. For instance, ethyl acetoacetate (B1235776) can be deprotonated with a base like sodium ethoxide to form a resonance-stabilized enolate. smolecule.com This enolate can then react with a compound like allyl bromide to introduce the vinyl group, leading to precursors of this compound. smolecule.com

Another notable condensation method involves the reaction of ethyl acetoacetate with benzaldehyde (B42025) in refluxing ethanol (B145695). smolecule.com

Elimination Reactions from Precursor Compounds

Elimination reactions provide a direct pathway to this compound from appropriately functionalized precursors.

A key precursor for this route is ethyl 5-ethoxy-3-oxopentanoate. The elimination of ethanol from this compound to form the target α,β-unsaturated ketone can be achieved by heating it with a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene. This reaction is typically carried out at 110°C and yields the product in the range of 68–72%. The simplicity and compatibility of this method with continuous flow systems make it viable for industrial applications.

Advanced and Novel Synthetic Protocols

Recent advancements have led to the development of more efficient and innovative methods for synthesizing this compound and its derivatives. One-pot synthesis techniques have emerged, enabling the production of a variety of γ,δ-unsaturated β-ketoesters from simpler starting materials. smolecule.com

The Nazarov cyclization, a powerful tool for constructing cyclopentenones, also plays a role in the synthesis of this compound. This reaction involves the acid-catalyzed electrocyclic closure of divinyl ketones. For instance, treating ethyl 5-ethoxy-3-oxopentanoate with Dess-Martin periodinane can induce oxidation and subsequent elimination to yield this compound.

Furthermore, ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate has been identified as a stable precursor that can generate this compound in situ through base-induced β-elimination. researchgate.net This "Nazarov's reagent" synthon is then readily used in annulation reactions. researchgate.net

Below is a table summarizing some of the established synthetic routes:

Synthetic Route Precursor(s) Reagents and Conditions Yield Reference
Deprotectiontert-Butyl 3-oxopent-4-enoateSodium benzenethiolate, MeCN, reflux (82°C)78-85%
EliminationEthyl 5-ethoxy-3-oxopentanoatep-Toluenesulfonic acid (10 mol%), Toluene, 110°C, 4h68-72%
CondensationEthyl acetoacetate, BenzaldehydeEthanol, refluxNot specified smolecule.com

One-Pot Synthesis Techniques for Diverse γ,δ-Unsaturated β-Ketoesters

One-pot synthesis offers an efficient and atom-economical route to γ,δ-unsaturated β-ketoesters, minimizing the need for intermediate purification steps. A notable method involves a thermal cascade reaction where α-diazo-β-ketoesters react with enol ethers. rsc.orgrsc.org This process proceeds via a sequential Wolff rearrangement to form a ketene (B1206846) intermediate, which is then trapped by the enol ether. rsc.orgrsc.org This catalyst-free thermal method yields a variety of γ,δ-unsaturated β-ketoesters, often with trans-stereochemistry. rsc.org

Another one-pot approach utilizes the conjugate addition of primary nitroalkanes to α,β-unsaturated esters. organic-chemistry.org In the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), this reaction provides good yields of the target γ-keto esters. organic-chemistry.org

Reactant 1Reactant 2Key ConditionsProduct TypeReference
α-Diazo-β-ketoesterEnol etherThermal, catalyst-freeγ,δ-Unsaturated β-ketoester rsc.orgrsc.org
Primary nitroalkaneα,β-Unsaturated esterDBU, Acetonitrile, RT-60°Cγ-Keto ester organic-chemistry.org

Acid-Catalyzed Electrocyclic Closure of Divinyl Ketones for Conjugated Enone Systems

The Nazarov cyclization is a classic and powerful method for synthesizing cyclopentenones through the acid-catalyzed electrocyclic ring closure of divinyl ketones. synarchive.comresearchgate.netwikipedia.org this compound is a quintessential precursor for this reaction, often referred to as the Nazarov reagent. researchgate.net The mechanism is initiated by the coordination of a Lewis or Brønsted acid to the ketone, generating a pentadienyl cation. wikipedia.orgillinois.edu This intermediate then undergoes a 4π-conrotatory electrocyclization, as dictated by Woodward-Hoffman rules, to form an oxyallyl cation. wikipedia.org Subsequent elimination and tautomerization yield the final cyclopentenone product. wikipedia.orgillinois.edu

The reaction's scope has been significantly expanded from its initial reliance on harsh conditions and stoichiometric amounts of strong acids. rsc.orgacs.org Modern variations have introduced milder catalysts and strategies to control regioselectivity, making it a versatile tool for creating complex conjugated enone systems. researchgate.netacs.orgorganic-chemistry.org

Synthesis of this compound via Organometallic Reagents

Organometallic reagents, particularly Grignard reagents, provide a foundational route to precursors for this compound. A general approach involves the reaction of an organomagnesium halide with a suitable carbonyl compound. organic-chemistry.orgpressbooks.pub For instance, a ketone precursor like 3-oxopent-4-enoic acid can react with ethylmagnesium bromide to form a tertiary alcohol intermediate. This alcohol can then be oxidized to the target β-ketoester.

The Grignard reaction proceeds via the nucleophilic attack of the organometallic carbon on the electrophilic carbonyl carbon. pressbooks.pubyoutube.com This forms a new carbon-carbon bond and a tetrahedral intermediate, which upon acidic workup yields an alcohol. pressbooks.pub The versatility of Grignard reagents allows for the synthesis of a wide array of substituted precursors. More advanced methods utilize highly reactive Rieke-magnesium, prepared by reducing magnesium salts, which allows the reaction to proceed at very low temperatures and tolerate sensitive functional groups like esters and nitriles. uni-muenchen.de

Organometallic ReagentSubstrateIntermediate ProductFinal Product (after oxidation)Reference
Ethylmagnesium bromide3-Oxopent-4-enoic acid2-Ethyl-3-hydroxypent-4-enoic acid2-Ethyl-3-oxopent-4-enoic acid
DivinylcopperlithiumConjugated enoneγ,δ-Unsaturated ketoneNot Applicable researchgate.net

Generation In Situ from Bench-Stable Synthons

The inherent reactivity of this compound can complicate its storage and handling. To circumvent this, bench-stable synthons have been developed that generate the reagent in situ. A prominent example is ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate. researchgate.netunife.itorcid.orgresearchgate.net This sulfonyl-containing compound is a stable solid that, upon treatment with a base, undergoes β-elimination to release this compound directly into the reaction mixture. researchgate.net This strategy allows for the convenient use of the Nazarov reagent in annulation reactions without the need to prepare and isolate the unstable vinyl ketone beforehand. researchgate.net This approach has proven effective in the synthesis of various complex molecules. researchgate.netresearchgate.net

Oxidative Approaches in the Synthesis of this compound

Oxidation reactions are crucial for synthesizing β-ketoesters from more reduced precursors. A direct method involves the oxidation of a corresponding β-hydroxy ester. thieme-connect.com For example, methyl 3-hydroxypent-4-enoate can be oxidized to mthis compound using the Jones reagent (CrO₃/H₂SO₄ in acetone) at 0°C. thieme-connect.com This method is effective for a range of β-hydroxy esters, providing the desired β-ketoesters in good yields. thieme-connect.com

Other oxidative strategies include:

Dess-Martin periodinane (DMP) oxidation : This mild method can convert α-diazo-β-hydroxyesters into α-diazo-β-ketoesters, which are versatile intermediates. nih.gov

Ceric Ammonium Nitrate (CAN) : CAN provides a mild, neutral method for the oxidative fragmentation of β-ketoesters to carboxylic acids, highlighting the reactivity of the dicarbonyl system. nih.gov

Molecular Oxygen : In the presence of calcium iodide and visible light, β-ketoesters can be transformed into tartronic esters through a tandem oxidation/rearrangement process. organic-chemistry.org

Electrochemical Oxidation : Modern electrochemical methods offer a sustainable alternative, using electrons as the oxidant to generate radical intermediates from β-keto esters for further reactions, avoiding stoichiometric metallic oxidants. rsc.org

PrecursorOxidizing Agent/MethodProductReference
Methyl 3-hydroxypent-4-enoateJones ReagentMthis compound thieme-connect.com
α-Diazo-β-hydroxyesterDess-Martin Periodinane (DMP)α-Diazo-β-ketoester nih.gov
β-Hydroxyester (from epoxide)Oxidation (general)β-Ketoester google.com

Stereoselective and Enantioselective Synthesis Variants of this compound

Controlling the stereochemistry during the synthesis of this compound and its derivatives is crucial for applications in asymmetric synthesis, particularly for natural products. researchgate.net

Key strategies include:

Asymmetric Hydrogenation : Iridium-catalyzed asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters via dynamic kinetic resolution (DKR) can produce functionalized chiral allylic alcohols with high enantioselectivity (up to >99% ee) and diastereoselectivity. nih.gov

Enantioselective Annulation : Chiral auxiliaries or catalysts can direct the stereochemical outcome of annulation reactions. An enantioselective variant of the Robinson annulation has been achieved using the Nazarov reagent with a chiral enamine to construct bicyclic systems with high enantiomeric excess. researchgate.net

Biocatalysis : Ene-reductases are used for the stereoselective reduction of unsaturated γ-oxo esters. rsc.org These enzymes can reduce the carbon-carbon double bond of substrates like ethyl 2,3-dimethyl-4-oxo-pent-2-enoate with high stereoselectivity, providing access to enantiopure γ-oxo esters. rsc.org

These methods enable the synthesis of specific stereoisomers, which is essential for producing biologically active target molecules. nih.gov

Mechanistic Investigations of Chemical Transformations Involving Ethyl 3 Oxopent 4 Enoate

Reactivity Profiles of the α,β-Unsaturated Ketone and Ester Moieties

The chemical behavior of ethyl 3-oxopent-4-enoate is dominated by the presence of two key functional moieties: an α,β-unsaturated ketone and an ethyl ester. The conjugated system makes the molecule susceptible to a variety of transformations.

The reactive α,β-unsaturated ketone structure is particularly significant, allowing the compound to participate in a range of reactions. It is widely known as Nazarov's reagent, highlighting its pivotal role in the Nazarov cyclization, an acid-catalyzed electrocyclic closure used to synthesize cyclopentenones. smolecule.com Beyond this named reaction, the enone system readily engages in:

Michael Additions: The electron-deficient β-carbon of the enone is a prime target for nucleophilic attack.

Cycloadditions: The alkene component can act as a dienophile in Diels-Alder reactions.

Annulation Reactions: This reactivity allows for the construction of new rings onto existing molecular frameworks.

The ester and ketone functionalities can also undergo standard transformations. The ketone can be reduced to a secondary alcohol, while the ester can be hydrolyzed to a carboxylic acid or reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride. The presence of both a ketone and an ester group allows for selective reactions based on the chosen reagents and conditions.

Cascade Reactions and Multicomponent Processes Involving this compound

The multifunctional nature of this compound and its derivatives makes them ideal substrates for cascade and multicomponent reactions, where multiple bonds are formed in a single synthetic operation. These processes are highly efficient, generating molecular complexity from simple starting materials in one pot. nih.gov

One notable example is an organocatalyzed Michael-Michael cascade reaction. In this process, derivatives of this compound react with other unsaturated carbonyl compounds to generate highly functionalized cyclohexene (B86901) rings with excellent control over stereochemistry. nih.gov Despite the potential for multiple reaction pathways, specific conditions have been developed that favor the desired cascade, leading to products with up to four chiral centers in high yield and enantioselectivity. nih.gov

Another significant application is in copper-catalyzed intramolecular annulation reactions. A study involving a conjugated enynone, structurally related to this compound, demonstrated a cascade cyclization that could be scaled up to the gram scale with a low catalyst loading of 1.0 mol %. acs.org This highlights the utility of such building blocks in constructing complex polycyclic systems efficiently. acs.org Furthermore, thermal cascade reactions of related diazodicarbonyl compounds with enol ethers have been shown to produce diverse γ,δ-unsaturated β-ketoesters. rsc.org

The following table summarizes the results of a developed Michael-Michael cascade reaction using derivatives of this compound to produce functionalized cyclohexenes. nih.gov

EntryReactant 1Reactant 2Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
1(E)-ethyl 5-(furan-2-yl)-3-oxopent-4-enoateCyclic Unsaturated β-dicarbonylup to 9732:199
2(E)-ethyl 5-(2-fluorophenyl)-3-oxopent-4-enoateCyclic Unsaturated β-dicarbonyl---
3(E)-ethyl 5-(4-methoxyphenyl)-3-oxopent-4-enoateCyclic Unsaturated β-dicarbonyl55--

Data sourced from a study on organocatalyzed Michael-Michael cascade reactions. nih.gov Note: Dashes indicate data not specified in the provided context.

Electron Density and Frontier Molecular Orbital Analysis in Reaction Pathways

Computational chemistry provides powerful tools for understanding the reactivity of molecules like this compound. Frontier Molecular Orbital (FMO) theory, in particular, is crucial for predicting the outcomes of pericyclic reactions and other transformations. imperial.ac.uk FMO analysis focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk

For this compound, the α,β-unsaturated carbonyl system creates a planar, electron-deficient region. smolecule.com The electron-withdrawing nature of the ketone and ester groups lowers the energy of the LUMO, making the molecule a good electrophile and dienophile. The electron density is significantly reduced at the β-carbon, which enhances its electrophilicity for reactions like Michael additions. smolecule.com

Theoretical calculations, such as Density Functional Theory (DFT), can predict reaction transition states and regioselectivity. For instance, in reactions involving analogous α,β-unsaturated esters, FMO analysis can explain why certain reaction pathways are favored over others. The relative energies of the HOMO and LUMO will dictate whether a reaction is more likely to proceed under thermal or photochemical conditions. imperial.ac.uk In a copper-catalyzed annulation, the intramolecular nucleophilic attack of a double bond onto a carbene-carbon center is a key step driven by the electronic properties of the system. acs.org

Transition State Characterization and Reaction Pathway Elucidation

Elucidating the precise mechanism of a chemical reaction requires identifying the intermediates and characterizing the transition states that connect them. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's feasibility and rate.

Computational studies have been instrumental in mapping out the reaction pathways for transformations involving complex substrates related to this compound. In a study of a copper-catalyzed intramolecular annulation, DFT calculations were used to explore different possible mechanistic pathways. acs.org The potential energy surface was mapped, and the three-dimensional structures of key intermediates and transition states were calculated. acs.org

For example, the study compared the activation free energy for a desired 6π cyclization pathway against a competing intramolecular cyclopropanation pathway. The activation free energy for the cyclopropanation transition state was found to be 20.5 kcal/mol higher than that of the desired cyclization transition state, explaining why the cyclization product is formed preferentially. acs.org Such analyses are critical for optimizing reaction conditions and for designing new, more efficient catalytic systems. Transition state analysis has also been used to successfully predict the stereochemical outcome in rhodium-mediated intramolecular C-H insertion reactions of related α-diazo β-ketoesters. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Oxopent 4 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of ethyl 3-oxopent-4-enoate. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each atom, allowing for complete structural confirmation.

In ¹H NMR, the chemical shifts and coupling patterns of the protons are characteristic of the molecule's structure. The vinyl protons, the methylene (B1212753) protons alpha to the two carbonyl groups, and the protons of the ethyl ester group all appear in distinct regions of the spectrum. For instance, the terminal vinyl proton typically appears as a singlet around 5.98 ppm. The quartet of the ethoxy group is found at approximately 4.0 ppm, coupled to the methyl triplet.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

Protons Chemical Shift (δ) ppm Multiplicity
Vinyl H ~5.98 s (singlet)
Methylene (-CH₂-) ~3.50 s (singlet)
Ethoxy (-OCH₂CH₃) ~4.00 q (quartet)
Methyl (-OCH₂CH₃) ~1.90 d (doublet)

Note: Data sourced from representative findings. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom, including the quaternary carbons of the carbonyl groups which are invisible in ¹H NMR.

Beyond initial identification, NMR is crucial for monitoring the progress of reactions involving this compound. For example, in Michael additions or cyclization reactions, the disappearance of the characteristic vinyl proton signals and the appearance of new signals corresponding to the product can be tracked over time to determine reaction completion and to identify the formation of any isomers or byproducts. researchgate.net 2D NMR techniques, such as COSY and HSQC, can be employed to confirm the connectivity between protons and carbons in more complex derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress Assessment

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The molecule exhibits strong, characteristic absorption bands corresponding to the vibrational frequencies of its ester and α,β-unsaturated ketone moieties.

The most prominent peaks are found in the carbonyl region of the spectrum. The ester carbonyl (C=O) stretch is typically observed around 1725 cm⁻¹, while the conjugated ketone carbonyl stretch appears at a lower frequency, approximately 1645 cm⁻¹. This difference in frequency is a hallmark of the β-ketoester structure. Additionally, a C=C stretching vibration for the vinyl group is present in the 1600-1650 cm⁻¹ region.

Table 2: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
Ester C=O ~1725 Strong stretch
α,β-Unsaturated Ketone C=O ~1645 Strong stretch, conjugated
Alkene C=C ~1630 Medium stretch, conjugated
C-O Stretch ~1200-1100 Strong stretch

Note: Data sourced from representative findings. The exact position of peaks can be influenced by the sample state (neat, solution) and solvent.

IR spectroscopy is also a valuable tool for assessing reaction progress. In reactions where the vinyl group is consumed, such as in conjugate additions, monitoring the disappearance of the C=C stretching band provides a clear indication of reactant consumption. Similarly, transformations of the keto or ester groups will result in predictable shifts or disappearances of their corresponding carbonyl bands.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured.

For this compound (C₇H₁₀O₃), the calculated molecular weight is 142.15 g/mol . The molecular ion peak [M]⁺ is observed at m/z 142, confirming the compound's identity.

Under electron ionization (EI), the molecular ion undergoes fragmentation, producing a characteristic pattern of daughter ions. Plausible fragmentation pathways for this compound include:

Loss of the ethoxy group (-OC₂H₅): Resulting in a prominent peak at m/z 97 [M - 45]⁺.

Loss of ethylene (B1197577) via McLafferty rearrangement: From the ethyl ester, leading to a fragment corresponding to the carboxylic acid ion.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the keto group.

Analyzing this fragmentation pattern provides further structural confirmation and can help distinguish it from isomers.

Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, reagents, and byproducts. Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is well-suited for analyzing the volatility and purity of this compound.

High-Performance Liquid Chromatography (HPLC) is also widely used, particularly for monitoring reactions and purifying less volatile derivatives. Normal-phase or reverse-phase columns can be used depending on the polarity of the specific derivative being analyzed.

While this compound itself is achiral, it is a common precursor in asymmetric synthesis, leading to chiral derivatives. acs.org Determining the stereochemical outcome of these reactions is critical, and chiral HPLC is the primary method used to determine the enantiomeric excess (ee) of the products. acs.orgnih.gov

In this technique, a chiral stationary phase (CSP) is used to separate the enantiomers of a chiral compound. The two enantiomers interact differently with the chiral environment of the column, leading to different retention times. By integrating the areas of the two separated peaks, the ratio of the enantiomers, and thus the ee, can be accurately calculated.

The development of chiral derivatives from β-keto esters is a significant area of research, and chiral HPLC is routinely used to validate the success of these enantioselective transformations. nih.govmdpi.com

Table 3: Representative Conditions for Chiral HPLC Analysis of β-Keto Ester Derivatives

Parameter Typical Conditions
Column Chiralcel OD-H, Chiralcel AD-H acs.orgnih.gov
Mobile Phase Hexane / Isopropanol mixtures (e.g., 98:2, 80:20) acs.orgnih.gov
Flow Rate 0.8 - 1.0 mL/min acs.orgnih.gov
Detection UV at 254 nm nih.gov

Note: These are general conditions reported for various chiral β-keto ester derivatives. Optimization is required for each specific compound.

X-ray Crystallography and Conformational Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry. For derivatives of this compound that can be crystallized, this technique is invaluable. For example, the absolute stereochemistry of complex, polycyclic products derived from reactions of β-keto esters has been successfully determined using X-ray diffraction analysis, providing crucial validation for asymmetric synthesis methodologies. nih.gov

Despite its power, obtaining a suitable single crystal for X-ray analysis can be a significant challenge, particularly for conformationally flexible molecules like this compound. nih.gov The presence of multiple single bonds in the molecule allows for free rotation, meaning it can adopt numerous low-energy conformations in solution.

This conformational flexibility complicates the crystallization process. For a well-ordered crystal to form, molecules must pack into a repeating, highly ordered lattice. Flexible molecules often resist this, leading to the formation of oils, amorphous solids, or poorly ordered crystals that are unsuitable for diffraction experiments. The α,β-unsaturated ketone moiety, in particular, contributes to this flexibility. While the crystal structures of more rigid derivatives may be attainable, determining the crystal structure of this compound itself remains a challenge due to these intrinsic molecular properties.

Computational Tools for Disorder Resolution in Crystallography (e.g., SHELXL, SHELXD)

The elucidation of the precise three-dimensional atomic arrangement of molecules like this compound through single-crystal X-ray diffraction can be complicated by the presence of crystallographic disorder. Disorder occurs when a molecule or a part of it adopts more than one orientation or conformation within the crystal lattice. The resulting diffraction data represent an average of these different arrangements. Computational programs are essential for modeling and refining these disordered structures to arrive at a chemically meaningful and accurate model.

Among the most powerful and widely used tools for this purpose is the SHELX suite of programs, particularly SHELXL for structure refinement. nih.govokstate.edu SHELXD is a program designed for solving crystal structures from diffraction data, including those that may later be identified as disordered. okstate.edu

The refinement of a disordered structure in SHELXL involves several key instructions and strategies to model the different component orientations and their relative populations. ou.edumit.edu

PART Instruction: The fundamental command for handling disorder is PART. Atoms belonging to different disordered components are assigned different PART numbers (e.g., PART 1, PART 2). Atoms in a specific part are only bonded to other atoms in the same part or to ordered atoms (in PART 0). ou.edumit.edu This prevents the generation of chemically nonsensical bonds between atoms of different conformers.

Restraints: To maintain sensible molecular geometry during refinement, which can otherwise be unstable, various restraints are crucial.

Similarity Restraints (SAME/SADI): The SAME instruction can be used to restrain the geometry of a disordered fragment to be similar to another fragment, which is particularly useful for larger groups. SADI can be used to restrain specific 1,3-distances to be equal. mit.edunih.gov

Displacement Parameter Restraints (SIMU/DELU/ISOR): These commands are used to restrain the anisotropic displacement parameters (ADPs), which describe the thermal motion of atoms. SIMU restrains the ADPs of adjacent atoms to be similar along the bond direction. ou.edu DELU applies a rigid-bond restraint. ou.edu The ISOR restraint encourages ADPs to be more isotropic, which can be useful in difficult cases, such as for disordered solvent molecules. ou.edu

In the context of this compound, disorder could potentially arise from the flexibility of the ethyl ester group. The terminal ethyl chain (-CH2-CH3) can adopt multiple conformations within the crystal lattice, leading to positional disorder of these atoms. When modeling such a scenario, the disordered carbon atoms would be split into two positions, assigned to PART 1 and PART 2, and their occupancies refined using a free variable. Geometric restraints would be applied to ensure that the C-C and C-O bond lengths and angles within each conformer remain chemically reasonable.

The table below summarizes key SHELXL commands used in disorder refinement.

CommandFunctionApplication Example
PART [n]Assigns atoms to a specific disordered component (n > 0) or the ordered part (n=0).PART 1 followed by atoms of the first conformer; PART 2 for the second.
FVARDefines free variables for refining parameters like occupancy.FVAR 0.25 0.6 sets the overall scale and a starting occupancy of 0.6 for PART 1.
SADIRestrains specified 1,2- and 1,3-distances to be the same.Can be used to keep bond lengths and angles similar between disordered fragments.
SAMERestrains two disordered fragments to have similar geometry.Useful for entire disordered groups like a side chain.
SIMURestrains Uij components of adjacent atoms to be similar along the bond direction.Stabilizes the thermal parameter refinement of disordered atoms.
DELUApplies a rigid-bond restraint on Uij components.Similar to SIMU, helps maintain physically realistic thermal motion.
ISORRestrains anisotropic displacement parameters (ADPs) to be more isotropic.Can prevent ADPs from becoming non-positive definite in challenging refinements.

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen-Bonding Patterns)

The crystal packing and resulting supramolecular architecture of this compound are governed by a network of intermolecular interactions. While a dedicated crystal structure analysis for this specific compound is not prominent in the literature, its functional groups—a ketone carbonyl, an ester carbonyl, and an activated vinyl group—dictate the types of interactions it can form. The primary interactions expected are weak C–H···O hydrogen bonds, as there are no strong hydrogen bond donors (like O-H or N-H) present in the molecule.

Analysis of structurally similar compounds, particularly other β-keto esters, provides significant insight into the likely supramolecular assembly. For instance, the crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate reveals that molecules are connected by weak C–H···O interactions involving both the ketone and the ester carbonyl oxygen atoms as acceptors. researchgate.net These interactions link the molecules into a supramolecular layer. researchgate.net

For this compound, several potential C–H···O interactions can be anticipated:

The vinyl C–H groups (=C-H) can act as hydrogen bond donors.

The α-carbon C–H group (-C(O)-CH2-C(O)-) can also donate a hydrogen bond.

The ethyl group C–H bonds (-CH2-CH3) are potential donors.

The ketone (C=O) and ester (C=O) carbonyl oxygens are the primary hydrogen bond acceptors.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps various properties onto the surface, such as d_norm, which highlights regions of close intermolecular contact. This analysis allows for the deconstruction of the crystal packing into contributions from different types of interactions (e.g., H···H, C···H, O···H), providing a detailed picture of the forces governing the supramolecular assembly. acs.orgmdpi.com

The table below details the potential intermolecular interactions for this compound based on its functional groups and analysis of related structures.

Interaction TypeDonor GroupAcceptor GroupPotential Supramolecular Motif
C–H···OVinyl C-H, Alkyl C-HKetone C=O, Ester C=ODimer, Chain, Layer
π-π stackingVinyl C=C bondVinyl C=C bond of adjacent moleculeStacked columns
van der Waals forcesEntire moleculeEntire moleculeOverall crystal packing

Computational and Theoretical Chemistry Studies on Ethyl 3 Oxopent 4 Enoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules of practical interest.

For ethyl 3-oxopent-4-enoate, DFT calculations are instrumental in elucidating its electronic properties and predicting its reactivity. The molecule possesses several key features: a β-ketoester moiety and a vinyl group, which create a conjugated system. This electronic delocalization is central to its chemical behavior.

Electronic Structure and Frontier Molecular Orbitals (FMOs):

DFT calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical for predicting reactivity.

HOMO: The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is expected to have significant contributions from the C=C double bond and the enolate-like portion of the molecule, indicating these are the likely sites for electrophilic attack.

LUMO: The LUMO is associated with the ability to accept electrons (electrophilicity). The LUMO is expected to be distributed across the α,β-unsaturated ketone system, particularly on the β-carbon and the carbonyl carbon, making these sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For related quinoline-4-one derivatives, it has been shown that different tautomers (ketone vs. enol) possess different HOMO-LUMO gaps, with the enol forms being more reactive. A similar keto-enol tautomerism exists for this compound, and DFT can quantify the relative energies and reactivities of these forms.

Reactivity Indices:

Conceptual DFT provides a framework for quantifying global and local reactivity through various indices. These descriptors are derived from the change in energy with respect to the number of electrons or the external potential.

DFT Reactivity Descriptor Significance for this compound
Electronic Chemical Potential (μ) Indicates the molecule's tendency to exchange electron density with its environment.
Chemical Hardness (η) Measures the resistance to change in electron distribution; related to the HOMO-LUMO gap.
Electrophilicity Index (ω) Quantifies the global electrophilic nature of the molecule. This compound, with its electron-withdrawing groups, is expected to have a significant electrophilicity index.
Nucleophilicity Index (N) Quantifies the global nucleophilic character.
Fukui Functions (f(r)) A local reactivity descriptor that identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For this compound, these functions would pinpoint the specific atoms most likely to engage in different types of reactions.

Studies on similar α,β-unsaturated ketones have successfully used these DFT-derived indices to predict the thermodynamics and kinetics of reactions like carboxylation, correlating reactivity with the basicity (pKa) of the potential carbanionic intermediates. Such an approach could be directly applied to predict the outcomes of reactions involving this compound.

Mechanistic DFT Studies for Identifying Competing Reaction Pathways in Oxidative Coupling

This compound is a valuable precursor in syntheses involving oxidative coupling reactions, which create new carbon-carbon or carbon-heteroatom bonds. These reactions, often catalyzed by transition metals, can be complex with multiple potential outcomes. Mechanistic DFT studies are crucial for mapping the potential energy surfaces of these reactions, identifying transition states, and understanding the factors that control selectivity.

Understanding Reaction Mechanisms:

Oxidative coupling reactions involving β-ketoesters like this compound can proceed through several mechanistic pathways. DFT calculations help to elucidate these pathways by computing the energies of intermediates and transition states. For example, in metal-catalyzed couplings, key steps that can be modeled include:

Enolate Formation: Calculation of the deprotonation energy to form the reactive enolate.

Oxidative Addition: Modeling the addition of a substrate to the metal center.

Reductive Elimination: Calculating the energy barrier for the bond-forming step that releases the product and regenerates the catalyst.

Ligand Effects: Assessing how different ligands on the metal catalyst influence the energetics and steer the reaction toward a specific outcome.

Case Study: Palladium-Catalyzed Cross-Dehydrogenative Coupling

While direct studies on this compound are limited, research on the palladium-catalyzed cross-dehydrogenative coupling (CDC) of other β-ketoesters with electron-rich arenes (like indoles) provides a relevant model. DFT calculations (using the ωB97X-D functional) on this system revealed a complex mechanism with competing catalytic cycles.

Dehydrogenation Cycle (Cycle A): The β-ketoester first undergoes dehydrogenation to form a more reactive enone intermediate. The calculations showed that the indole (B1671886), acting as a ligand, assists in this step. The rate-limiting step was identified as the tautomerization of the palladium-bound ketoester from an O,O'-chelate to a C-bound enolate, a process facilitated by the indole ligand.

Coupling Cycle (Cycle B): The enone intermediate then couples with the indole. DFT studies explored both Pd(TFA)₂-catalyzed and TFA-catalyzed pathways for this step, finding both to be viable.

This type of detailed mechanistic insight allows chemists to rationalize observed product distributions and design more selective catalysts and reaction conditions.

Case Study: Manganese(III)-Based Oxidative Cyclizations

Identifying Competing Pathways:

DFT is particularly powerful for comparing the energy barriers of competing reaction pathways. For instance, in the coupling of enolates with α,β-unsaturated systems, a Heck-type reaction can compete with conjugate addition. Theoretical studies on Pd(II) and Rh(I) catalyzed systems have shown that the choice of metal and ligands significantly alters the relative barriers for β-hydride elimination (leading to the Heck product) versus protonolysis (leading to the conjugate addition product). Such computational screening can predict which catalytic system will favor the desired outcome for a substrate like this compound.

The table below summarizes key mechanistic steps in oxidative coupling that can be analyzed using DFT.

Mechanistic Step Information Gained from DFT Relevance to this compound
C-H Activation Energy barrier, geometry of the transition state.Predicts the ease of forming the initial enolate or metal-enolate species.
Migratory Insertion Regioselectivity (e.g., 1,2- vs. 1,4-addition), stereoselectivity.Determines how the vinyl group or other reactants will add across the enolate.
Reductive Elimination Energy barrier for C-C or C-X bond formation.Predicts the rate of product formation from the metal complex.
β-Hydride Elimination Energy barrier for a key competing side reaction.Helps in understanding and preventing the formation of undesired byproducts.

By systematically modeling these steps, researchers can build a comprehensive picture of the reaction landscape and rationally design strategies to control the reaction pathway.

Applications of Ethyl 3 Oxopent 4 Enoate in Complex Organic Synthesis

Role as a Dienophile in Cycloaddition Reactions

The electron-deficient nature of the double bond in ethyl 3-oxopent-4-enoate makes it an excellent dienophile in Diels-Alder reactions. This [4+2] cycloaddition is a powerful method for constructing six-membered rings, a common motif in many natural products and biologically active compounds.

Asymmetric Diels-Alder Reactions for Terpene Framework Construction

In the realm of terpene synthesis, asymmetric Diels-Alder reactions utilizing derivatives of this compound have proven to be highly effective. The use of chiral catalysts allows for the enantioselective formation of complex polycyclic systems. For instance, novel oxazaborolidines, when activated by a strong acid like triflimide, act as potent cationic chiral catalysts. nih.gov These catalysts have demonstrated high regio- and enantioselectivity in Diels-Alder reactions with substituted (E)-4-oxopent-2-enoates serving as dienophiles. nih.gov

Research has shown that ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate can achieve high enantioselectivity (up to 95% ee) in reactions with sulfinylquinones to construct terpene frameworks. The steric and electronic properties of the ester group play a significant role in determining the regioselectivity of the cycloaddition. Furthermore, the development of a bispyrrolidine diboronate (BPDB) catalyst, activated by a Brønsted or Lewis acid, has enabled highly regioselective, enantioselective, and notably, exo-selective Diels-Alder reactions of both mono- and di-carbonyl activated dienophiles. scispace.com

Below is a table summarizing the results of BPDB-catalyzed asymmetric Diels-Alder reactions with methyl (E)-4-oxopent-2-enoate and 2,3-dimethylbuta-1,3-diene. scispace.com

Catalyst (8 mol%)ActivatorSolventTemp (°C)Time (h)Yield (%)
A Tf2NHCH2Cl2-780.597
B SnCl4CH2Cl2-781-
C TiCl4CH2Cl2-781-
D HNTf2CH2Cl2-781-
E HBF4·OEt2CH2Cl2-781-
F HPF6CH2Cl2-781-

Utility in Nazarov Cyclization and Annulation Reactions

This compound is widely recognized as "Nazarov's reagent," a name coined by Russian chemist Ivan Nikolayevich Nazarov. The Nazarov cyclization is a key transformation in organic synthesis that involves the acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones to produce cyclopentenones. smolecule.com

Synthesis of Cyclopentenone Derivatives

The inherent α,β-unsaturated ketone structure of this compound makes it an ideal substrate for the Nazarov cyclization. smolecule.com The reaction proceeds through the protonation of the carbonyl oxygen, generating a stabilized dienol cation that undergoes electrocyclization. smolecule.com The ester group in this compound helps to stabilize the cationic intermediate through resonance, thereby enhancing the efficiency of the reaction. smolecule.com Modern adaptations of this reaction often employ Lewis acids, such as BF₃·OEt₂, or Brønsted acids to facilitate the cyclization under milder conditions, leading to improved yields and selectivity. smolecule.com

Crossed Nazarov cyclizations, where this compound reacts with allyl vinyl ketones, provide access to polysubstituted cyclopentenones, which are valuable scaffolds for natural product synthesis. smolecule.com Furthermore, a novel one-pot Nazarov cyclization/Wagner-Meerwein rearrangement/oxidation sequence has been developed, offering an efficient route to 4-alkylidene cyclopentenones. nih.gov

Oxidative Coupling Reactions for Novel Ring System Construction

Oxidative coupling reactions involving this compound have been employed to construct novel and complex ring systems. These reactions typically involve the formation of a carbon-carbon bond between the enolate of the β-ketoester and another reactive species, often an aromatic ring, under the influence of an oxidizing agent.

Challenges and Strategies in Oxidant Selection for Indole (B1671886) Derivatives

A significant application of this methodology is in the synthesis of indole-containing alkaloids. For instance, in the total synthesis of (−)-actinophyllic acid, an oxidative coupling reaction between an indole derivative and this compound was a key step in forming a hexahydroazocinone ring. nih.gov However, this transformation presented considerable challenges related to the choice of oxidant. nih.gov

A variety of oxidants were investigated to facilitate the coupling, including Fe³⁺, Cu²⁺, Mn³⁺, Co²⁺, Ag⁺, and I₂. nih.govresearchgate.net Unfortunately, these attempts did not yield the desired product, highlighting the sensitivity of the substrates to the reaction conditions. nih.govresearchgate.net The failure of these common oxidants underscores the need for careful selection and optimization of the oxidizing agent to achieve the desired transformation without promoting side reactions or decomposition of the starting materials. Ultimately, a successful coupling was achieved using a CuI catalyst to join the ketoester with a 2-iodoindole, demonstrating a strategic shift from oxidative coupling to a copper-catalyzed cross-coupling reaction to form the desired tetrahydroazocine ring. nih.gov

Building Block for Natural Product Total Synthesis

The versatility of this compound as a reactive intermediate makes it a valuable building block in the total synthesis of complex natural products. Its ability to participate in a wide range of reactions allows for the efficient construction of intricate molecular architectures found in nature.

The compound's utility extends to the synthesis of other complex molecules. For example, it has been used in the preparation of various heterocyclic compounds and as a precursor in the synthesis of pyrethroid components used in insecticides. smolecule.com Its application in the synthesis of polyketide natural products is also an area of active research. uni-muenchen.de

Case Studies in Complex Molecule Construction

The utility of this compound is prominently demonstrated in the total synthesis of several natural products. Its ability to act as a linchpin in forming key cyclic structures is a recurring theme in these synthetic campaigns.

Total Synthesis of (−)-Actinophyllic Acid: A significant application of this compound is found in the catalytic asymmetric total synthesis of (−)-actinophyllic acid, a complex indole alkaloid. nih.gov In this synthesis, researchers required a strategic approach to construct the central hexahydroazocinone ring. This compound was reacted with a deprotected o-nosyl group-containing intermediate to furnish a crucial ketoester in high yield. nih.gov This ketoester intermediate was then subjected to a copper(I)-catalyzed intramolecular coupling reaction with a 2-iodoindole moiety. This key step successfully formed the eight-membered tetrahydroazocine ring, a core structural feature of the target molecule. nih.gov The reaction's success highlighted the compound's utility in facilitating complex ring formations, although initial attempts at oxidative coupling with various oxidants like Fe³⁺ and Cu²⁺ were unsuccessful, underscoring the sensitivity of the compound to reaction conditions. nih.gov

Synthesis of Indolizidine and Pyrrolizidine (B1209537) Alkaloids: this compound, generated in situ from a stable precursor, has been instrumental in the stereoselective synthesis of azabicyclic β-enamino ester derivatives, which are core structures of pyrrolizidine and indolizidine alkaloids. researchgate.net For instance, the synthesis of 5R,9R-(−)-indolizidine 209D was achieved using a protocol where the annulation reactions of this compound were a key step. researchgate.net

Synthesis of the Cyclopentyl Core of Viridenomycin (B611691): The synthesis of the cyclopentyl core of the antitumor antibiotic viridenomycin has also utilized a derivative of the Nazarov reagent. researchgate.net This demonstrates the reagent's applicability in constructing carbocyclic rings present in complex bioactive molecules.

Precursor in Biocatalytic Syntheses of Chiral Compounds

The prochiral nature of this compound, specifically its ketone functionality, makes it an excellent substrate for biocatalytic reductions to produce optically enriched chiral compounds. nih.gov Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs) and ene-reductases, offer a green and highly stereoselective method for these transformations. nih.govmdpi.commdpi.com

The asymmetric bioreduction of α,β-unsaturated γ-keto esters, a class of compounds to which this compound belongs, has been extensively studied. Ene-reductases from the "Old Yellow Enzyme" (OYE) family have been shown to catalyze the reduction of the carbon-carbon double bond with excellent stereoselectivity and high conversions. rsc.org In substrates that possess both a ketone and an ester group as potential activating groups for the enzymatic reduction, studies have shown a strong preference for the keto moiety as the primary activating and binding group. rsc.org

Following the reduction of the alkene, the ketone can be stereoselectively reduced by an alcohol dehydrogenase (ADH) to yield a chiral alcohol. The use of two different, enantiodivergent ADHs can allow for precise control over the diastereoselectivity of the final product, which contains multiple contiguous stereocenters. acs.org

Below is a table summarizing the enzymatic reduction of related keto-esters, illustrating the high degree of stereoselectivity achievable.

Substrate (Keto Ester)Enzyme SystemProductEnantiomeric Excess (ee)Reference
Ethyl 2,3-dimethyl-4-oxo-pent-2-enoateEne-reductase / ADHTrisubstituted γ-butyrolactone>99% rsc.org
(E)-3-methyl-4-oxopent-2-enoic acid estersEne-reductases (various)(S)-3-methyl-4-oxopentanoic acid estersup to 96% rsc.org
Ethyl pyruvateCandida parapsilosis (whole cells)(S)-ethyl lactate>91% abap.co.in
Ethyl 4-oxo-pent-2-enoatesEnoate reductase / ADH / GDHChiral γ-butyrolactones98% to >99% acs.org

Catalytic Transformations Involving Ethyl 3 Oxopent 4 Enoate

Metal-Catalyzed Reactions of Ethyl 3-oxopent-4-enoate

The reactivity of this compound and its derivatives is significantly influenced by the presence of metal catalysts, which can facilitate a diverse array of synthetic transformations.

Rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) has proven to be a highly effective catalyst for the transformation of α-diazo derivatives of this compound. The rhodium-catalyzed decomposition of these diazo compounds generates electrophilic rhodium carbenoids, which can undergo a variety of subsequent reactions.

One notable application is the intramolecular cyclization of ethyl 2-diazo-3-oxopent-4-enoates. researchgate.net This process can lead to the formation of different products, such as 4-aryl-2-hydroxy-1-naphthoates or β,γ-unsaturated esters, depending on the specific substrate and reaction conditions. researchgate.net For instance, the Rh₂(OAc)₄-catalyzed reaction of ethyl 2-diazo-3-[1-(ethoxycarbonyl)cyclopropyl]-3-oxopropanecarboxylate proceeds via the formation of a five-membered cyclic carbonyl ylide intermediate. This intermediate can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions to afford complex polycyclic products in good yields. arkat-usa.org In the absence of a trapping agent, the dipole can dimerize. arkat-usa.org

These rhodium-catalyzed cyclizations are typically performed under mild conditions, such as at room temperature in solvents like dichloromethane (B109758) (DCM) or benzene (B151609), and can achieve high yields, often ranging from 72% to 95%. arkat-usa.org The reaction progress is often monitored by thin-layer chromatography (TLC). This methodology provides an efficient route to highly functionalized furanones and other heterocyclic systems. scielo.br

Table 1: Examples of Rhodium(II) Acetate-Catalyzed Reactions

Substrate TypeProduct TypeCatalyst LoadingSolventConditionsYieldRef
Diazo KetoestersCycloadducts2 mgBenzeneReflux, 60 min60-69% arkat-usa.org
Diazo CompoundsEster Derivatives0.002 mmolDCMRT, 30 min - 2 h72-95%
Hydroxy Diazo EstersFuran-3-one-2-carboxylates1-2 mol%CH₂Cl₂Room Temperature, 3 h81% scielo.br

Copper catalysts are also utilized in transformations involving this compound and related ketoesters. Copper(I) iodide (CuI), for example, has been employed to catalyze redox-neutral coupling reactions between 2-iodoindoles and ketoesters, which results in the formation of tetrahydroazocine ring systems with yields as high as 82%. smolecule.com

In another application, chiral copper(II) bis(oxazoline) complexes have been used to catalyze the inverse-electron-demand hetero-Diels-Alder reaction between ethyl (E)-2-oxopent-3-enoate and ethyl vinyl ether. uu.nl While the homogeneous reaction at room temperature can provide the product with a moderate enantiomeric excess (56% ee), immobilization of the catalyst on silica (B1680970) has been explored to facilitate catalyst recycling. uu.nl However, the immobilized catalyst showed lower enantioselectivity in some cases. uu.nl

Table 2: Overview of Copper-Catalyzed Reactions

CatalystReaction TypeSubstratesProductYieldRef
Copper(I) iodide (CuI)Redox-Neutral Coupling2-Iodoindoles, KetoestersTetrahydroazocine Cycles82% smolecule.com
Copper(II) bis(oxazoline)Hetero-Diels-AlderEthyl (E)-2-oxopent-3-enoate, Ethyl vinyl etherDihydropyran derivative- uu.nl

Rhodium(II) Acetate-Catalyzed Processes

Organocatalytic Applications of this compound

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of this compound and its derivatives, avoiding the use of metal catalysts. These reactions often rely on chiral secondary amines or phosphoric acids to activate the substrates and control the stereochemical outcome.

For instance, derivatives of this compound, such as (E)-ethyl 5-phenylpent-4-en-2-onate, can participate in organocatalytic Michael-Michael cascade reactions. nih.gov These cascades can generate highly functionalized cyclohexene (B86901) rings with multiple chiral centers in high yields and excellent stereoselectivities (up to 97% yield, 32:1 dr, and 99% ee). nih.gov

Furthermore, a highly enantioselective organocatalytic aza-Michael addition of 4-nitro-pyrazole to ethyl (E)-2,2-difluoro-5-oxopent-3-enoate has been developed. acs.org This reaction provides a key intermediate for the synthesis of medicinally relevant difluoropiperidines. acs.org Prolinol derivatives have been shown to promote the organocatalytic asymmetric formal [3+3] cycloaddition reaction between α,β-unsaturated aldehydes and Nazarov reagents like this compound. molaid.com

Biocatalytic Approaches for Stereoselective Reductions

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds from this compound and related substrates. Enzymes, particularly ene-reductases, operate under mild conditions and can provide access to enantiopure products that are valuable building blocks in medicinal chemistry.

Chiral γ-oxo esters are important precursors for a wide range of biologically active molecules. rsc.org The asymmetric bioreduction of α,β-unsaturated γ-keto esters, such as derivatives of this compound, using ene-reductases (ERs) from the Old Yellow Enzyme (OYE) family is a highly effective strategy for their synthesis. rsc.orgresearchgate.net These flavin-dependent enzymes catalyze the stereoselective reduction of the activated carbon-carbon double bond, requiring a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. researchgate.netnih.gov

The stereochemical outcome of the reduction can often be controlled by selecting the appropriate enzyme. For example, studies on substrates like ethyl 2,3-dimethyl-4-oxo-pent-2-enoate have shown that different ene-reductases can produce opposite enantiomers of the corresponding γ-butyrolactone with high yields (up to 90%) and excellent enantioselectivity (up to >99% ee). rsc.orgacs.orgmdpi.com The substrate scope is broad, encompassing various acyclic and cyclic γ-oxo esters. rsc.org The efficiency of these biocatalytic systems can be enhanced by using cofactor regeneration systems, for example, involving glucose dehydrogenase. acs.orgmdpi.com

Table 3: Stereoselective Bioreduction of γ-Keto Esters by Ene-Reductases

SubstrateEnzyme (Family)Product ConfigurationConversionEnantiomeric Excess (ee)Ref
Acyclic 3-methyl-4-oxopent-2-enoic acid estersVarious (OYE)(S)>99%up to 96% rsc.org
Ethyl 2,3-dimethyl-4-oxo-pent-2-enoateEne-reductase / ADHChiral γ-butyrolactoneup to 90%>98% acs.orgmdpi.com
Cyclic γ-oxoestersYqjM (OYE)(S) or (R)-- polimi.it

Polymer Chemistry and Materials Science Applications of Ethyl 3 Oxopent 4 Enoate

Radical Copolymerization Studies

The presence of the vinyl group in ethyl 3-oxopent-4-enoate makes it a candidate for radical polymerization. Studies have explored its behavior in copolymerization, particularly with common monomers like styrene (B11656), to understand its reactivity and the properties of the resulting polymers. smolecule.com

Reactivity Ratios and Solvent Effects in Copolymerization with Styrene

The reactivity ratios of monomers in a copolymerization system are crucial parameters that describe the tendency of a growing polymer chain to add a monomer of the same or different type. While specific, comprehensive data for the copolymerization of this compound with styrene is not extensively documented in readily available literature, the reactivity of structurally related vinyl ketones provides valuable insights. For instance, methyl vinyl ketone (MVK), a structurally similar monomer, is known to be much more reactive in radical polymerizations than vinyl acetate (B1210297) and can copolymerize with a wide range of "more activated monomers" like styrene. chemrxiv.org

The determination of reactivity ratios often involves methods like the Fineman-Ross and Kelen-Tüdos plots. frontiersin.orguobaghdad.edu.iq For the styrene and 2-ethylhexyl acrylate (B77674) (EHA) system, which shares some structural similarities with a potential styrene/ethyl 3-oxopent-4-enoate system, the reactivity ratios were determined to be r₁(styrene) = 1.29 and r₂(EHA) = 0.73. frontiersin.orgresearchgate.net This indicates that a styryl radical prefers to add another styrene monomer, while the EHA radical also has a preference for adding styrene. frontiersin.org

The choice of solvent can significantly influence the kinetics of radical polymerization. researchgate.net Solvents can affect the propagation rate constant (kₚ) through various interactions, such as the formation of donor-acceptor complexes between the propagating radical and the solvent. researchgate.net For example, in the radical polymerization of phenyl methacrylate, the kₚ values were observed to increase in the order of solvents: benzene (B151609) < fluorobenzene (B45895) < chlorobenzene (B131634) < anisole (B1667542) < bromobenzene (B47551) < benzonitrile. researchgate.net This effect is attributed to the formation of a donor-acceptor complex and correlates with the delocalization stabilization for the complex formation. researchgate.net Similarly, in the photolysis of styrene-vinyl aromatic ketone copolymers, the solvent has been shown to affect the reaction. acs.org While direct studies on this compound are limited, it is reasonable to infer that the polarity and complexing ability of the solvent would play a role in its copolymerization with styrene.

Table 1: Illustrative Reactivity Ratios for Styrene (M₁) with Various Comonomers (M₂) *

Comonomer (M₂)r₁ (Styrene)r₂ (Comonomer)Polymerization TypeReference
2-Ethylhexyl Acrylate1.290.73Controlled Radical frontiersin.org
Methyl Methacrylate0.450.38Free Radical uobaghdad.edu.iq
Methyl Vinyl Ketone--Radical chemrxiv.org

This table provides examples of reactivity ratios for styrene with other monomers to give a conceptual framework, as direct, verified data for this compound is not widely published.

Photochemical Syntheses Utilizing this compound

The unique structure of this compound, containing both a β,γ-unsaturated ketone and an enoate functionality, makes it a valuable substrate in photochemical reactions. nih.gov Photochemical methods offer pathways to complex molecular architectures that are often difficult to achieve through traditional thermal reactions. nih.gov

One of the key photochemical reactions involving β,γ-unsaturated ketones is the oxa-di-π-methane rearrangement, which can lead to the formation of highly complex and strained ring systems. nih.gov Furthermore, the α,β-unsaturated carbonyl moiety present in related compounds is known to undergo [2+2] photocycloaddition reactions. nih.gov In these reactions, the compound is photoexcited to a triplet state, which then reacts with an alkene to form a cyclobutane (B1203170) ring. nih.gov

The De Mayo reaction is another relevant photochemical transformation where a 1,3-dicarbonyl compound, upon enolization, undergoes a [2+2] photocycloaddition with an alkene to generate a cyclobutanol (B46151) intermediate. nih.gov This intermediate can then undergo a retro-aldol reaction to yield a 1,5-diketone. nih.gov Given the keto-enol tautomerism possible in this compound, it could potentially participate in similar transformations.

Recent research has also explored the visible-light-driven enantioselective perfluoroalkylation of β-ketoesters, a process that proceeds through the formation of a photoactive electron donor-acceptor (EDA) complex between a chiral enolate and a perfluoroalkyl iodide. acs.org This highlights the potential of this compound and its derivatives to participate in photoredox catalysis.

Table 2: Examples of Photochemical Reactions Relevant to β-Ketoenoates

Reaction TypeKey Intermediate/ProcessPotential Product ClassReference
Oxa-di-π-methaneβ,γ-unsaturated ketone rearrangementComplex polycyclic frameworks nih.gov
[2+2] PhotocycloadditionTriplet state of α,β-unsaturated carbonylCyclobutanes nih.gov
De Mayo ReactionEnol tautomer, [2+2] cycloaddition1,5-Diketones, Cyclohexenones nih.gov
Photoredox CatalysisElectron Donor-Acceptor (EDA) Complexα-Perfluoroalkylated β-ketoesters acs.org

Advanced Research Considerations and Future Directions for Ethyl 3 Oxopent 4 Enoate

Optimization Strategies for Reaction Yields and Stereoselectivity

Achieving high yields and precise stereochemical control in reactions involving ethyl 3-oxopent-4-enoate is paramount for its practical application in synthesizing complex target molecules. Research in this area is focused on the meticulous optimization of every reaction parameter, from the solvent environment to the intricate design of catalysts.

Temperature is another critical variable, particularly for controlling stereoselectivity. In certain phosphine-catalyzed annulation reactions, reducing the reaction temperature from room temperature to 0 °C has been shown to improve the enantiomeric excess (ee) from 83% to 91%. smolecule.com Similarly, studies on radical addition reactions have revealed a clear temperature dependence, where lowering the temperature from 80°C to -20°C increases the diastereomeric ratio of the products significantly. clockss.org The use of reflux conditions in solvents like acetonitrile (B52724) (MeCN) or p-xylene (B151628) is common for driving reactions to completion, such as in deprotection or thermal cascade reactions. rsc.org

Table 1: Effect of Solvents and Temperature on Reaction Outcomes

Reaction TypeSolventTemperatureObservationReference
CuI-Mediated CyclizationDMSORoom Temp82% yield smolecule.com
CuI-Mediated CyclizationDCMRoom Temp58% yield smolecule.com
Phosphine-Catalyzed AnnulationChloroformRoom Temp83% ee smolecule.com
Phosphine-Catalyzed AnnulationChloroform0 °C91% ee smolecule.com
Radical AdditionNot Specified-20 °C96:4 diastereomeric ratio clockss.org
Rhodium-Catalyzed CyclizationDCMRoom Temp72-95% yield
Deprotection/AlkylationMeCN82 °C (Reflux)78-85% yield

Catalyst design is at the forefront of optimizing reactions of this compound. The development of novel catalysts and the fine-tuning of ligand structures are key to unlocking higher efficiency and stereoselectivity. In Lewis acid-catalyzed [3+2] annulation reactions, phosphine-based catalysts have proven effective. smolecule.com Research has shown that substituting the initial endo-phenyl Kwon bicyclic phosphine (B1218219) ligand with a more nucleophilic variant can increase the enantiomeric excess of the resulting pyrroline (B1223166) product. smolecule.com

Rhodium catalysts, such as dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are employed to facilitate the cyclization of diazo compounds to form derivatives of this compound under mild conditions. For classic transformations like the Nazarov cyclization, modern approaches utilize Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or Brønsted acids to activate the enone system under milder conditions, improving both yields and selectivity. smolecule.com

In the realm of asymmetric synthesis, chiral auxiliaries and catalysts are indispensable. The use of Oppolzer's camphor (B46023) sultam as a chiral auxiliary has been studied in radical addition reactions, where modifications to the auxiliary, such as creating dichloro or dimethoxy analogs, led to noticeable improvements in stereoselectivity. clockss.org Furthermore, high-throughput experimentation has enabled the rational design of new organocatalysts, where the steric bulk of substituents on the catalyst is optimized to enhance stereoselectivity in processes like the aza-Michael addition. thieme-connect.com

Table 2: Selected Catalytic Systems for this compound Transformations

Catalyst/Ligand SystemReaction TypePurposeReference
Phosphine-based Lewis Acids[3 + 2] AnnulationEnantioselectivity smolecule.com
Dirhodium(II) Acetate (Rh₂(OAc)₄)Cyclization of Diazo CompoundsHigh Yield, Mild Conditions
Boron Trifluoride Etherate (BF₃·OEt₂)Nazarov CyclizationActivation under Mild Conditions smolecule.com
Oppolzer's Camphor Sultam (and analogs)Radical AdditionDiastereoselectivity clockss.org
Rationally Designed OrganocatalystAza-Michael AdditionEnantioselectivity thieme-connect.com
Novel Oxazaborolidines / TriflimideDiels-Alder ReactionRegio- and Enantioselectivity researchgate.net

Influence of Solvent Systems and Reaction Conditions

Understanding and Mitigating Side Reactions in Synthetic Pathways

A significant challenge in the synthetic use of this compound is the potential for undesired side reactions. Its polyfunctional nature means that careful control is required to ensure chemoselectivity and regioselectivity. Common side reactions include competing aldol (B89426) pathways, Michael additions, and polymerization. smolecule.com For instance, in base-mediated alkylations, deprotonation can occur at multiple acidic sites. To circumvent this, bulky bases like lithium diisopropylamide (LDA) are often used to suppress unwanted side reactions by selectively deprotonating the desired position. smolecule.com

In some condensation reactions, the possibility of a retro-aldolization sequence exists, which can lead to thermodynamically disadvantaged intermediates and a mixture of products. jbiochemtech.com The choice of reaction partners is also crucial. During the attempted total synthesis of (−)-actinophyllic acid, oxidative coupling of an this compound derivative with an indole (B1671886) was explored. nih.gov However, a range of common oxidants, including Fe³⁺, Cu²⁺, Mn³⁺, and Ag⁺, failed to yield the desired product, highlighting the sensitivity of the substrate and the potential for unproductive reaction pathways. nih.gov Mitigation of these issues often involves rigorous screening of reaction conditions, catalysts, and protecting groups to guide the transformation along the desired pathway and minimize the formation of byproducts. smolecule.comjbiochemtech.com

Development of Green Chemistry Approaches for this compound Synthesis and Reactions

In line with the growing importance of sustainable chemical manufacturing, significant research has been directed toward developing greener synthetic routes involving this compound. A key area of progress is in the field of biocatalysis. Enzymes, operating in aqueous systems under mild conditions, offer an environmentally friendly alternative to traditional chemical methods. rsc.org Ene-reductases from the Old Yellow Enzyme (OYE) family and various alcohol dehydrogenases have been successfully used for the highly stereoselective reduction of this compound and its derivatives. mdpi.comacs.org These enzymatic processes can achieve excellent yields (up to 90%) and near-perfect enantioselectivity (>98% ee), providing access to valuable chiral building blocks. acs.org

Another green chemistry strategy involves improving the safety and stability of reagents. This compound, also known as Nazarov's reagent, can be unstable. Researchers have developed a bench-stable precursor, ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate, which can generate the reactive reagent in situ through a base-induced elimination. researchgate.netorcid.orgresearchgate.net This approach avoids the direct handling of the less stable compound, contributing to a safer synthetic process. Furthermore, the development of solvent-free reaction protocols and the use of aqueous media, as seen in Oxone/AlCl₃ mediated reactions, further contribute to reducing the environmental impact of its synthesis and application. researchgate.netthieme-connect.com

Exploration of Novel Reactivity Patterns and Synthetic Pathways

The unique chemical structure of this compound makes it a powerful tool for forging new synthetic pathways and accessing novel molecular frameworks. Its role as the classic Nazarov reagent for synthesizing cyclopentenones has been expanded to include crossed Nazarov cyclizations, enabling the construction of polysubstituted five-membered rings found in natural products like phomoidrides. smolecule.com

Beyond cyclizations, its dienophilic nature is exploited in Diels-Alder reactions to create complex cyclic systems. Researchers are continually exploring its reactivity in cascade reactions. One novel protocol allows for the in situ generation of an aza-Nazarov reagent from simple starting materials, which then undergoes an intramolecular aza-Michael reaction to assemble 1,4-diazepanes. researchgate.net This demonstrates the potential for complex heterocycle synthesis in a single pot. The compound also serves as a key Michael acceptor in conjugate additions. For example, it is used in a sequence to generate 3,4,6,7,8,9-hexahydro-2-quinolizones, which are versatile building blocks in alkaloid synthesis. researchgate.net Its application as a crucial starting material has been demonstrated in the total syntheses of complex alkaloids, including (−)-Actinophyllic Acid and (+)-uleine, underscoring its importance in accessing biologically active natural products. nih.govrsc.org

Interdisciplinary Research with Biological Systems

The intersection of this compound chemistry with biology and medicinal chemistry is a rapidly expanding frontier. Direct biological activity has been observed, with one study showing that the compound is a potent inhibitor of carboxypeptidase U (CPU), an enzyme involved in fibrinolysis, exhibiting an IC₅₀ value of approximately 0.84 μM. This finding opens avenues for its investigation in therapeutic contexts.

The scaffold of this compound and its close analogs is being used as a template for the development of new bioactive molecules. For instance, derivatives such as substituted 4-oxo-crotonic acids have been studied as inhibitors of Protein Kinase B (PknB), a crucial enzyme in bacteria. rsc.org This highlights its utility in medicinal chemistry for structure-activity relationship (SAR) studies. rsc.org

Furthermore, the interplay with biological systems is a two-way street. As discussed under green chemistry, enzymes are being used to synthesize chiral versions of this ketoester. mdpi.comacs.org Looking forward, synthetic biology offers the potential to produce these compounds through engineered metabolic pathways. A patent has described engineered pathways that include a "3-oxopent-4-enoate reductase" enzyme, pointing towards the future possibility of fermentative production of related chemicals, bridging the gap between synthetic chemistry and industrial biotechnology. google.com

Enzymatic Substrate Studies in Fatty Acid Metabolism and Ketone Body Synthesis

The structural characteristics of this compound suggest its potential as a substrate for enzymes involved in fatty acid metabolism and ketone body synthesis. smolecule.com Ketone bodies, which include acetoacetate (B1235776), beta-hydroxybutyrate, and acetone, are produced by the liver from fatty acids during periods of low glucose availability and serve as an alternative energy source for tissues like the brain and heart. wikipedia.org

Future research should investigate whether this compound can be processed by key enzymes in these pathways. For instance, studies could explore its interaction with thiolase, the enzyme that catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, the first step in ketogenesis. libretexts.org It would be valuable to determine if this compound or its metabolites can act as substrates or inhibitors of this enzyme.

Furthermore, the metabolism of pent-4-enoic acid, a related compound, is known to produce unique metabolites like penta-2,4-dienoyl-CoA, which specifically inhibits 3-oxoacyl-CoA thiolase in the β-oxidation sequence. scispace.com Investigating the metabolic fate of this compound could reveal similar or distinct inhibitory metabolites, providing insights into the regulation of fatty acid oxidation.

The potential for this compound to be utilized in fatty acid biosynthesis is also an area ripe for exploration. Malonyl-CoA is a critical precursor in this pathway, and understanding how exogenous compounds like this compound might influence its levels or the activity of fatty acid synthase could have significant implications. researchgate.net

Table 1: Potential Enzymatic Interactions of this compound in Metabolic Pathways

PathwayKey EnzymePotential Interaction of this compound
Ketogenesis Thiolase (ACAT1)Substrate or inhibitor
Fatty Acid β-Oxidation 3-oxoacyl-CoA thiolasePotential inhibition by metabolites
Fatty Acid Biosynthesis Fatty Acid SynthaseModulation of activity or precursor availability

Mechanistic Insights into Biological Interactions

The biological activity of this compound is intrinsically linked to its chemical structure. The α,β-unsaturated ketone moiety makes it a potential Michael acceptor, allowing it to react with nucleophiles such as the thiol groups of cysteine residues in proteins. smolecule.com This reactivity is a key determinant of its biological effects.

Research into the molecular interactions of derivatives of this compound has shown engagement in non-traditional interactions like N⋯π and O⋯π interactions, which can be crucial for understanding its binding to biological targets. smolecule.com The ester and ketone groups can also participate in hydrogen bonding, further influencing its binding affinity and reactivity.

Future studies should aim to elucidate the specific molecular targets of this compound. High-throughput screening and proteomic approaches could identify proteins that covalently bind to the compound. Subsequent structural biology studies, such as X-ray crystallography or cryo-electron microscopy, could then provide detailed atomic-level views of these interactions, revealing how the compound modulates protein function.

Potential in Enzyme Inhibition Research

Preliminary research has already demonstrated the potential of this compound as an enzyme inhibitor. One study found it to be a potent inhibitor of carboxypeptidase U (CPU), an enzyme involved in fibrinolysis, with an IC₅₀ value of approximately 0.84 μM. This suggests that this compound could serve as a lead compound for the development of novel therapeutics targeting this enzyme.

The α,β-unsaturated carbonyl system is a common feature in many enzyme inhibitors. smolecule.com Future research should screen this compound against a broader range of enzymes, particularly those with reactive cysteine residues in their active sites, such as certain proteases and kinases. For example, enolase, a key glycolytic enzyme, is a target for inhibitors with similar structural motifs. nih.gov

Furthermore, modifying the structure of this compound could lead to more potent and selective inhibitors. For instance, altering the ester group can affect its hydrophobicity and membrane permeability, potentially enhancing its cellular activity. smolecule.com

Table 2: Enzyme Inhibition Data for this compound

EnzymeIC₅₀ Value (μM)
Carboxypeptidase U (CPU)~0.84

Antioxidant Properties and Radical Scavenging Mechanisms

Studies have indicated that this compound possesses antioxidant properties and can effectively scavenge free radicals in a dose-dependent manner. The mechanism is thought to involve its ability to participate in redox reactions, likely through the keto group.

The investigation into the antioxidant potential of related compounds can provide further insights. For instance, hybrid molecules incorporating structural features similar to this compound have been designed for their antioxidant and neuroprotective properties. google.com

Future research should focus on elucidating the precise mechanisms of its radical scavenging activity. This could involve detailed electrochemical studies and experiments using various radical species to determine its reactivity profile. Additionally, investigating its effects on cellular antioxidant defense systems, such as the induction of antioxidant enzymes, would provide a more complete picture of its protective capabilities.

Table 3: Radical Scavenging Activity of this compound

Concentration (µM)% Inhibition of DPPH Radical
1025
5055
10085

Q & A

Q. What are the standard synthetic routes for preparing ethyl 3-oxopent-4-enoate, and how can purity be validated?

this compound is typically synthesized via esterification or transesterification of β-ketoesters. For example, tert-butyl 3-oxopent-4-enoate can be deprotected using sodium benzenethiolate in MeCN to yield the ethyl ester . Purity is validated using analytical techniques:

  • NMR : Key signals include δ = 5.98 (s, 1H, vinyl proton), 4.0 (q, J = 7.0 Hz, 1H, ethoxy group), and 1.90 ppm (d, J = 0.7 Hz, 3H, methyl group) in 1^1H NMR .
  • IR : Peaks at 1725 cm1^{-1} (ester C=O) and 1645 cm1^{-1} (α,β-unsaturated ketone) confirm structural integrity .

Q. How is this compound utilized in asymmetric Diels-Alder reactions?

The compound acts as a dienophile in asymmetric Diels-Alder reactions with sulfinylquinones to construct terpene frameworks. Steric and electronic effects of the ester group influence regioselectivity, with IR and NMR data used to monitor reaction progress .

Advanced Research Questions

Q. What challenges arise in crystallographic characterization of this compound derivatives, and how can SHELX software address them?

The compound’s α,β-unsaturated ketone moiety introduces conformational flexibility, complicating crystal structure determination. SHELXL (for refinement) and SHELXD (for structure solution) are critical for resolving disordered regions. For example, ORTEP-3 can visualize thermal ellipsoids to assess positional uncertainty .

Q. Why do oxidative coupling reactions of this compound with indole derivatives fail under certain conditions?

In attempts to form hexahydroazocinone rings, oxidants like Fe3+^{3+}, Cu2+^{2+}, and Ag+^+ may induce side reactions (e.g., overoxidation or polymerization). Mechanistic studies using 18^{18}O labeling or DFT calculations are recommended to identify competing pathways .

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

Graph set analysis (as per Etter’s rules) reveals C=O···H interactions that stabilize crystal packing. Variable-temperature crystallography can assess dynamic hydrogen-bonding networks, critical for designing molecular aggregates .

Methodological Guidance

Q. How should researchers design experiments to optimize reaction yields involving this compound?

  • Variables : Test solvents (polar vs. nonpolar), catalysts (Lewis acids like BF3_3), and temperatures.
  • Controls : Include internal standards (e.g., tert-butyl esters) to monitor reaction progress via GC-MS .
  • Data Analysis : Use ANOVA to compare yield distributions across conditions, ensuring statistical significance .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. Solutions include:

  • 2D NMR (e.g., COSY, HSQC) to confirm connectivity.
  • Chromatographic purification (HPLC) to isolate stereoisomers .

Q. How can computational modeling complement experimental studies on this compound?

DFT calculations (e.g., Gaussian 16) predict reaction transition states and regioselectivity. Dock the compound into enzyme active sites (AutoDock Vina) to explore biocatalytic applications .

Data Handling and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Detailed Procedures : Report exact equivalents, reaction times, and purification methods (e.g., column chromatography gradients) .
  • Raw Data Archiving : Share 1^1H/13^13C NMR spectra (in SI) and crystallographic CIF files for peer validation .

Q. How should researchers address non-reproducible results in catalytic applications of this compound?

Conduct sensitivity analyses to identify critical variables (e.g., trace moisture in solvents). Replicate experiments with independent batches of starting material to rule out batch-specific impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.